molecular formula C21H22N4O4 B2952128 (s)-2-Azido-6-(fmoc-amino)caproic acid CAS No. 473430-12-5

(s)-2-Azido-6-(fmoc-amino)caproic acid

Cat. No.: B2952128
CAS No.: 473430-12-5
M. Wt: 394.431
InChI Key: QETYFSMTHHMLJP-IBGZPJMESA-N
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Description

(s)-2-Azido-6-(fmoc-amino)caproic acid is a specialized compound used primarily in peptide synthesis. It features an azido group and a fluorenylmethyloxycarbonyl (fmoc) protecting group, making it a valuable intermediate in the preparation of azidopeptides. The azido group is particularly useful in click chemistry, while the fmoc group serves as a protecting group for the amino function during peptide synthesis.

Mechanism of Action

Target of Action

The primary target of (S)-2-Azido-6-(Fmoc-amino)caproic acid is the amino group of proteins and peptides . The Fmoc (Fluorenylmethyloxycarbonyl) group in the compound acts as a protecting group for the amino group during peptide synthesis . This protection is crucial in the stepwise addition of amino acids in solid-phase peptide synthesis, preventing unwanted side reactions .

Mode of Action

The compound interacts with its targets through a process known as Fmoc protection . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate linkage, effectively protecting the amine group during subsequent reactions . The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing for the controlled stepwise construction of peptides .

Biochemical Pathways

The compound plays a key role in the biochemical pathway of solid-phase peptide synthesis . The Fmoc group’s introduction and removal allow for the sequential addition of amino acids to a growing peptide chain . This process affects the peptide synthesis pathway, enabling the production of complex peptides with a high degree of control .

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by the fmoc group, which could affect its solubility and stability .

Result of Action

The result of the compound’s action is the successful synthesis of peptides with a high degree of control over the sequence and length . The Fmoc group’s ability to protect amino groups during synthesis and be removed under controlled conditions allows for the precise construction of peptides .

Action Environment

The action of this compound is influenced by the environmental conditions of the reaction . The Fmoc protection and deprotection processes are sensitive to pH, with the Fmoc group being stable under acidic conditions and removable under basic conditions . Additionally, the reaction is reported to be environmentally friendly and can be performed in aqueous media under mild and catalyst-free conditions .

Biochemical Analysis

Biochemical Properties

The (S)-2-Azido-6-(fmoc-amino)caproic acid plays a significant role in biochemical reactions due to the inherent hydrophobicity and aromaticity of the Fmoc moiety, which can promote the association of building blocks . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

Cellular Effects

Fmoc-modified amino acids have been shown to possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety . This suggests that this compound may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

It is known that Fmoc-modified amino acids are stable and can be used in various applications due to their inherent hydrophobicity and aromaticity .

Metabolic Pathways

It is known that Fmoc-modified amino acids can be used in peptide synthesis, suggesting that they may be involved in protein metabolism .

Subcellular Localization

Fmoc-modified amino acids have been shown to possess eminent self-assembly features , suggesting that they may be localized in specific compartments or organelles within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Azido-6-(fmoc-amino)caproic acid typically involves the introduction of the azido group to a precursor amino acid. One common method is the reaction of the amino acid with sodium azide in the presence of a suitable solvent. The fmoc group is then introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common, allowing for efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

(s)-2-Azido-6-(fmoc-amino)caproic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(s)-2-Azido-6-(fmoc-amino)caproic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • (s)-2-Azido-5-(fmoc-amino)pentanoic acid
  • (s)-2-Azido-4-(fmoc-amino)butanoic acid
  • (s)-2-Azido-3-(fmoc-amino)propanoic acid

Uniqueness

(s)-2-Azido-6-(fmoc-amino)caproic acid is unique due to its longer carbon chain, which can influence the properties and reactivity of the resulting peptides. This compound provides greater flexibility and spacing in peptide chains, making it suitable for specific applications where such properties are desired .

Properties

IUPAC Name

(2S)-2-azido-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c22-25-24-19(20(26)27)11-5-6-12-23-21(28)29-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,28)(H,26,27)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETYFSMTHHMLJP-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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